1-(2,4-dimethylphenyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
Description
1-(2,4-Dimethylphenyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core fused with a benzimidazole moiety. The benzimidazole is substituted at the N1-position with a 2-(p-tolyloxy)ethyl chain, while the pyrrolidinone is substituted at the 1-position with a 2,4-dimethylphenyl group.
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)-4-[1-[2-(4-methylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O2/c1-19-8-11-23(12-9-19)33-15-14-30-26-7-5-4-6-24(26)29-28(30)22-17-27(32)31(18-22)25-13-10-20(2)16-21(25)3/h4-13,16,22H,14-15,17-18H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIZGOWSWFLZVSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=C(C=C(C=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2,4-dimethylphenyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a complex organic molecule with the molecular formula C27H27N3O2 and a molecular weight of approximately 425.522 g/mol . This compound incorporates multiple functional groups that may contribute to its biological activities, including a benzimidazole moiety, a pyrrolidin-2-one structure, and a p-tolyloxyethyl group. Understanding the biological activity of this compound is essential for exploring its potential therapeutic applications.
The unique combination of structural features in this compound suggests potential interactions with various biological targets:
| Structural Feature | Description | Potential Biological Activity |
|---|---|---|
| Benzimidazole Core | Contains nitrogen heterocycles | Anticancer activity, targeting DNA repair |
| Pyrrolidin-2-one Structure | Cyclic amide with potential neuropharmacological effects | Neuroprotective properties |
| p-Tolyloxyethyl Group | Enhances lipophilicity | Improved bioavailability and membrane permeability |
Anticancer Properties
Preliminary studies indicate that compounds with similar structures to this compound exhibit notable anticancer activities. For instance, benzimidazole derivatives have been shown to inhibit cell proliferation in various cancer cell lines, suggesting that the benzimidazole moiety may play a crucial role in its anticancer efficacy .
Neuropharmacological Effects
The pyrrolidin-2-one structure is associated with neuropharmacological activities. Analogous compounds have demonstrated neuroprotective effects in models of neurodegenerative diseases. The mechanism may involve modulation of neurotransmitter systems or reduction of oxidative stress .
Case Studies and Research Findings
Several studies have explored the biological activities of structurally related compounds:
- Anticancer Activity : A study on benzimidazole derivatives revealed that specific substitutions on the phenyl ring enhanced cytotoxicity against cancer cell lines such as A-431 and Jurkat cells. The IC50 values were significantly lower than those of standard chemotherapeutics like doxorubicin .
- Neuroprotective Effects : Research indicated that pyrrolidine derivatives could protect neuronal cells from apoptosis induced by oxidative stress. These findings suggest that modifications on the pyrrolidine ring can enhance neuroprotective properties .
- Antimicrobial Properties : A review highlighted the antimicrobial activity of various pyrazole derivatives, noting that compounds with lipophilic groups exhibited improved membrane penetration and efficacy against microbial strains .
Scientific Research Applications
The compound 1-(2,4-dimethylphenyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a complex organic molecule with potential applications in various scientific fields. This article will explore its chemical properties , synthesis methods , and biological applications , supported by relevant case studies and data tables.
Physical Properties
- Appearance : Typically appears as a white to off-white solid.
- Solubility : Soluble in organic solvents such as DMSO and methanol, with limited solubility in water.
- Melting Point : Specific melting point data is not widely available but can be determined through experimental methods.
Synthetic Routes
The synthesis of this compound can be achieved through various methods, often involving multi-step reactions:
- Formation of the Pyrrolidinone Core : Utilizing cyclization reactions involving appropriate precursors.
- Benzimidazole Integration : The benzimidazole unit can be synthesized via condensation reactions involving ortho-phenylenediamine and carboxylic acids or their derivatives.
- Attachment of the p-Tolyloxy Ethyl Group : This step typically involves etherification reactions using p-tolyl alcohol and suitable alkyl halides.
Pharmacological Studies
Several studies have highlighted the pharmacological potential of compounds similar to this compound:
- Antitumor Activity : Compounds with similar structures have shown cytotoxic effects against various cancer cell lines. For instance, derivatives of benzimidazole have been reported to inhibit cell proliferation in breast and lung cancer models .
- Neuropharmacological Effects : Benzimidazole derivatives exhibit anxiolytic and sedative properties, making them potential candidates for treating anxiety disorders .
- Antimicrobial Properties : Recent studies indicate that related compounds possess significant antimicrobial activity against both gram-positive and gram-negative bacteria .
Case Studies
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Key Observations :
- Electron-Donating vs.
- Polarity : The 4-methoxyphenyl group in increases polarity compared to the lipophilic 4-butylphenyl in .
- Bulkiness: The allylphenoxy chains in introduce steric bulk, which may affect membrane permeability or target access.
Pharmacological Activities
Benzimidazole-pyrrolidinones exhibit diverse bioactivities, influenced by substituents:
Table 3: Reported Bioactivities
Substituent Impact :
- p-Tolyloxy Group : May enhance lipophilicity and CNS penetration compared to polar methoxy groups .
- 2,4-Dimethylphenyl : Could improve metabolic stability over smaller aryl groups .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
